5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide
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Overview
Description
5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a Friedel-Crafts alkylation reaction using 1,3-benzodioxole and an appropriate alkylating agent.
Amidation Reaction: The carboxylic acid group on the thiophene ring can be converted to an amide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization: The phenylpropanoyl group can be introduced through an acylation reaction using phenylpropanoic acid and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts reagents such as aluminum chloride (AlCl3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzodioxol-5-ylmethyl)-2-(3-phenylpropanoylamino)thiophene-3-carboxamide: Lacks the methyl group on the thiophene ring.
4-Methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide: Lacks the benzodioxole group.
Uniqueness
The presence of both the benzodioxole and phenylpropanoylamino groups in 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, offering a broader range of applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-14-19(12-16-7-9-17-18(11-16)29-13-28-17)30-23(21(14)22(24)27)25-20(26)10-8-15-5-3-2-4-6-15/h2-7,9,11H,8,10,12-13H2,1H3,(H2,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRUKKNSSZMONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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